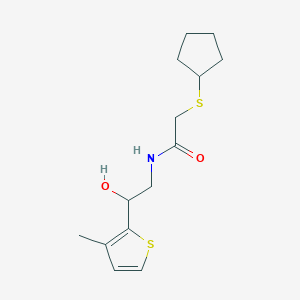

2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as CPTEA, and it is a member of the thioamide family.

Wissenschaftliche Forschungsanwendungen

Conformational Analysis and Opioid Receptor Agonism

Research by Costello et al. (1991) and Barlow et al. (1991) on similar N-[2-(1-pyrrolidinyl)ethyl]acetamides and their derivatives demonstrates the importance of conformational analysis in developing potent opioid kappa agonists. These studies illustrate how modifications to the molecular structure can significantly affect biological activity, suggesting potential applications in designing new therapeutic agents targeting opioid receptors (Costello et al., 1991); (Barlow et al., 1991).

Radical Cyclization in Organic Synthesis

Chikaoka et al. (2003) explore the Mn(III)/Cu(II)-mediated oxidative radical cyclization of α-(Methylthio)acetamides, leading to erythrinanes. This research highlights the utility of radical cyclization reactions in synthesizing complex organic molecules, potentially applicable to the synthesis and modification of compounds like 2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide for medicinal chemistry applications (Chikaoka et al., 2003).

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) describe the chemoselective acetylation of 2-aminophenol using immobilized lipase, leading to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study showcases the importance of selective enzymatic reactions in drug synthesis, potentially relevant for modifying or synthesizing derivatives of the target compound for pharmaceutical use (Magadum & Yadav, 2018).

Synthesis and Evaluation of Derivatives for Biological Activity

Further research by Fuloria et al. (2009) on novel imines and thiazolidinones derived from similar core structures emphasizes the synthesis and evaluation of such compounds for antimicrobial activity. This line of research suggests potential applications in discovering new antimicrobial agents through the synthesis and biological evaluation of derivatives of the compound (Fuloria et al., 2009).

Learning and Memory Facilitation

Jiang Jing-ai (2006) investigates the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice, highlighting the potential of structurally related compounds in neuropharmacological research (Jiang Jing-ai, 2006).

Eigenschaften

IUPAC Name |

2-cyclopentylsulfanyl-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S2/c1-10-6-7-18-14(10)12(16)8-15-13(17)9-19-11-4-2-3-5-11/h6-7,11-12,16H,2-5,8-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMFYPIWGPCKID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)CSC2CCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopentylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2833415.png)

![4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2833416.png)

![7-(2-Methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]but-2-enamide](/img/structure/B2833423.png)

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2833427.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2833429.png)

![Ethyl 3-[(4-fluorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2833432.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2833434.png)